molecular formula C12H17ClFNO B6638335 (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

カタログ番号 B6638335
分子量: 245.72 g/mol
InChIキー: OSFACSNLGUTYCU-YMNIQAILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol, also known as "Lorlatinib," is a small molecule inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib was first synthesized in 2014 and has since undergone extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.

作用機序

Lorlatinib works by binding to the ATP-binding site of ALK and ROS1, inhibiting their activity and preventing the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of other kinases, such as insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR), which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
Lorlatinib has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In preclinical studies, Lorlatinib has demonstrated antitumor activity against a variety of NSCLC cell lines and xenograft models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity.

実験室実験の利点と制限

One advantage of Lorlatinib is its specificity for ALK and ROS1, which makes it a valuable tool for studying the role of these proteins in cancer cell growth and survival. However, one limitation of Lorlatinib is its potential off-target effects on other kinases, which can complicate data interpretation. Another limitation is the potential for resistance to develop over time, which can limit its effectiveness as a long-term treatment option.

将来の方向性

For Lorlatinib research include exploring its potential as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to Lorlatinib, which can help identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to understand the mechanisms of resistance to Lorlatinib and to develop strategies to overcome it. Finally, the potential use of Lorlatinib in other cancer types beyond NSCLC is an area of ongoing research.

合成法

The synthesis of Lorlatinib involves a multistep process that includes the reaction of 3-chloro-2-fluorobenzylamine with (S)-2-bromo-1-phenylpropan-1-ol to form an intermediate, which is then reacted with (S)-1-(tert-butoxycarbonyl)amino-3-(3-chloro-2-fluorophenyl)propan-2-ol. The final step involves the removal of the tert-butoxycarbonyl protecting group to obtain Lorlatinib. The synthesis method has been optimized to improve the yield and purity of Lorlatinib, making it a viable option for large-scale production.

科学的研究の応用

Lorlatinib has been extensively studied for its potential application in the treatment of NSCLC. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two proteins that are often mutated in NSCLC. Lorlatinib has also been shown to be effective against NSCLC cells that have developed resistance to other ALK inhibitors. These findings have led to the development of Lorlatinib as a potential treatment option for NSCLC patients who have failed other therapies.

特性

IUPAC Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFACSNLGUTYCU-YMNIQAILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=C(C(=CC=C1)Cl)F)N[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。